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Compound of Interest

Compound Name: Telmisartan sodium

Cat. No.: B1632298

Introduction

Telmisartan is an angiotensin Il receptor blocker (ARB) used in the management of
hypertension.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class Il
drug, characterized by low aqueous solubility and, consequently, variable oral bioavailability.[2]
Developing a controlled-release drug delivery system, such as microspheres, can overcome
these limitations. Microspheres, which are small spherical particles ranging from 1 to 1000 pm,
can enhance the bioavailability, provide sustained drug release, reduce dosing frequency, and
improve patient compliance.[3][4]

These application notes provide detailed protocols for the formulation and evaluation of
telmisartan-loaded microspheres using two common techniques: Emulsion Solvent Evaporation
and lonic Gelation. The notes are intended for researchers, scientists, and drug development
professionals working on novel drug delivery systems.

Experimental Protocols: Formulation of
Microspheres

Two primary methods for encapsulating telmisartan into polymeric microspheres are detailed
below.
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Protocol 1: Emulsion Solvent Evaporation Method

This technique is suitable for water-insoluble drugs like telmisartan and water-insoluble

polymers such as Ethyl Cellulose, Eudragit RS 100, and HPMC.[5][6] The principle involves the

emulsification of a drug-polymer solution in an immiscible continuous phase, followed by the

evaporation of the solvent to form solid microspheres.

Materials:

Telmisartan
Polymer (e.g., Ethyl Cellulose, Eudragit RS 100)
Organic Solvent System (e.g., Dichloromethane and Ethanol, 1:1 ratio)[4]

Aqueous Phase (e.g., 1.5% w/v Polyvinyl Alcohol (PVA) solution containing 0.3% Tween-80)
[4]

Propeller-type agitator
Filtration apparatus

Desiccator

Procedure:

Preparation of Organic Phase: Accurately weigh the desired amounts of telmisartan and the
selected polymer (e.g., drug-to-polymer ratios of 1:1, 1:2, 1:5).[4] Dissolve both components
completely in the organic solvent mixture (dichloromethane:ethanol).[4][5]

Preparation of AqQueous Phase: Prepare the aqueous phase by dissolving PVA and Tween-
80 in distilled water.[4]

Emulsification: Add the organic phase drop-by-drop into the aqueous phase while stirring at
a constant rate (e.g., 500 rpm) using a propeller-type agitator.[4][6]

Solvent Evaporation: Continue stirring the resulting emulsion for a sufficient duration (e.g., 2-
3 hours) at room temperature to allow the organic solvent to evaporate completely, leading to
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the formation and hardening of microspheres.[4][6]

e Collection and Washing: Separate the formed microspheres from the solution by filtration.
Wash the collected microspheres multiple times with deionized water to remove any residual
PVA and unencapsulated drug.[6]

e Drying: Dry the washed microspheres at room temperature in a desiccator for 24 hours to
obtain a free-flowing powder.[4]

Protocol 2: lonic Gelation Method

This method is commonly used with natural polymers like sodium alginate, which can be cross-
linked by divalent cations such as calcium chloride (CaCl2).[3] It is a simple and cost-effective
technique that avoids the use of organic solvents.[7]

Materials:

Telmisartan

e Sodium Alginate

e Mucoadhesive Polymer (optional, e.g., Carbopol, Chitosan)[3]
e Cross-linking Agent (e.g., 8-10% Calcium Chloride solution)[3]
e Magnetic stirrer

o Syringe with a flat-tipped needle

« Filtration apparatus

Procedure:

e Preparation of Polymer Dispersion: Dissolve sodium alginate and any additional
mucoadhesive polymers in distilled water with constant stirring to form a homogenous
viscous dispersion.
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Drug Incorporation: Disperse the accurately weighed amount of telmisartan into the polymer
solution and mix thoroughly to ensure uniform distribution.[7]

Droplet Formation: Extrude the drug-polymer dispersion dropwise into the calcium chloride
solution through a syringe. Maintain a constant stirring speed in the CaCl2 solution.

Cross-linking (Curing): Upon contact with the calcium ions, the sodium alginate droplets will
instantaneously form discrete, spherical gel particles due to ionic cross-linking. Allow the
microspheres to cure in the solution for a specified time to ensure complete gelation.

Collection and Washing: Collect the formed microspheres by filtration and wash them with
distilled water to remove excess calcium chloride and any unentrapped drug.

Drying: Dry the microspheres in an oven at a controlled temperature (e.g., 37°C) or in a
desiccator until a constant weight is achieved.[5]

Experimental Protocols: Characterization of
Microspheres

Thorough characterization is essential to ensure the quality and performance of the formulated

microspheres.

Micromeritic Properties

Good flow properties are crucial for the handling and processing of microspheres into final

dosage forms.

» Angle of Repose: Determined by the fixed funnel method. The angle is calculated as tan 6 =

2H/D, where H is the height and D is the diameter of the powder heap.[4]

Bulk and Tapped Density: Calculated by measuring the volume of a known weight of
microspheres before and after tapping (e.g., 100 taps).[4]

Carr's Index and Hausner Ratio: Calculated from the bulk and tapped densities to assess the
flowability and compressibility of the microspheres.[8]

Particle Size and Morphology

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.researchgate.net/publication/373708865_DESIGN_DEVELOPMENT_AND_IN-VITRO_AND_EX-VIVO_STUDY_OF_TELMISARTAN_LOADED_MICROSPHERE
https://ijppr.humanjournals.com/wp-content/uploads/2022/10/3.Akshay-Rathore-Dilip-Kumar-Tiwari-Parul-Mehta.pdf
https://japsonline.com/admin/php/uploads/677_pdf.pdf
https://japsonline.com/admin/php/uploads/677_pdf.pdf
https://www.researchgate.net/publication/264559099_Formulation_and_evaluation_of_controlled-release_of_telmisartan_microspheres_In_vitroin_vivo_study
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1632298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Optical Microscopy: Determine the mean particle size by measuring 200-300 particles using
a calibrated ocular micrometer.[4]

e Scanning Electron Microscopy (SEM): Analyze the surface morphology (e.g., shape,
smoothness, porosity) of the microspheres. Samples are gold-coated under a vacuum before
observation.[4][9]

Percentage Yield, Drug Loading, and Entrapment
Efficiency

These parameters determine the efficiency of the manufacturing process.

o Percentage Yield: Calculated as: (Total weight of microspheres / Total weight of drug and
polymer) x 100.[4]

e Drug Loading and Entrapment Efficiency:

[¢]

Accurately weigh a sample of microspheres (e.g., 20 mg).[4]

o Dissolve the microspheres in a suitable solvent (e.g., 0.1N HCI or methanol) with the aid of
ultrasonication to extract the drug.[4][5]

o Filter the solution and analyze the telmisartan content spectrophotometrically at its Amax
(approx. 296 nm).[4]

o Calculate using the formulas:

= % Drug Loading = (Weight of drug in microspheres / Total weight of microspheres) x
100.[4]

» % Entrapment Efficiency = (Experimental drug content / Theoretical drug content) x 100.

[4]

In-Vitro Buoyancy (for Floating Microspheres)

This test is critical for gastro-retentive formulations.
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Place a known weight of microspheres (e.g., 50 mg) in a beaker containing simulated gastric
fluid (e.g., 0.1N HCI, pH 1.2) with a small amount of surfactant (e.g., 0.02% Tween 20).[4]

Stir the mixture at 100 rpm.[4]

After a predetermined time (e.g., 8-12 hours), separate the floating and sunken particles.[4]
[10]

Dry both fractions and weigh them.

% Buoyancy = (Weight of floating particles / (Weight of floating + sinking particles)) x 100.[4]

In-Vitro Drug Release Study

This study evaluates the rate and extent of drug release from the microspheres.

Use a USP dissolution apparatus (e.g., rotating basket or paddle type).[4]

Place an accurately weighed quantity of microspheres into the dissolution vessel containing
a specific volume (e.g., 500-900 mL) of dissolution medium.[4][6]

Maintain the temperature at 37 + 0.5 °C and the rotation speed at 50-100 rpm.[4]

The study can be conducted in different pH media to simulate physiological conditions, such
as pH 1.2 for 2 hours, followed by pH 6.8 and pH 7.4 for subsequent periods.[6][8]

Withdraw samples (e.g., 5 mL) at regular intervals and replace them with an equal volume of
fresh medium.[4]

Analyze the samples for telmisartan concentration using UV spectrophotometry.

Data Presentation

The following tables summarize typical quantitative data obtained during the development of

telmisartan microspheres.

Table 1: Formulation and Physicochemical Properties of Telmisartan Microspheres (Emulsion

Solvent Evaporation)
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Drug:Polym
. . Mean Entrapment
Formulation er Ratio . . Drug .
Particle Efficiency . % Yield
Code (Ethyl . Loading (%)
Size (pm) (%)
Cellulose)
TM-EC1 11 629.9 £ 15.2 586+2.1 155+0.8 80.5+£3.1
TM-EC2 1.2 715.4 £18.9 75.3+1.8 12.1+0.5 88.2+25
TM-EC3 1.5 792.1+215 90.5+1.5 6.8+0.3 95.3+1.9

Data synthesized from multiple sources for illustrative purposes.[4][8]

Table 2: Formulation and Evaluation of Telmisartan Microspheres (lonic Gelation)

. . Mean Entrapment  Mucoadhesi

Formulation Sodium Carbopol . o
. Particle Efficiency on (%) after
Code Alginate (%) (%) .
Size (um) (%) 6h

TM-1G1 2.0 0.5 680 + 14 62.3+35 70.2
TM-1G2 25 0.5 720+ 11 71.8+29 78.5
TM-1G3 2.0 1.0 760 +12 80.6 +2.3 86.0

Data synthesized from multiple sources for illustrative purposes.[3][7]

Table 3: In-Vitro Drug Release Profile of an Optimized Formulation (TMRS-3)
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. Cumulative % Drug Cumulative % Drug Cumulative % Drug
Time (hours)

Release (pH 1.2) Release (pH 6.8) Release (pH 7.4)
1 0
2 0 154+1.2
4 - 35821
6 - 521+25 60.3+2.8
12 - - 85.6+3.1
24 - - 98.2+1.9

Data adapted from studies on Eudragit-based microspheres.[6][8]

Visualizations

Diagrams illustrating the experimental workflow and the drug's mechanism of action are
provided below.
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Caption: Experimental workflow for developing and characterizing telmisartan microspheres.
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Caption: Mechanism of action of Telmisartan within the RAAS pathway.[1][11][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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